

Application Note: Lipidomics Analysis of Petroselaiddic Acid-Containing Samples

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Compound of Interest

Compound Name: *Petroselaiddic acid*

Cat. No.: *B3427432*

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Introduction

Petroselaiddic acid (trans-6-octadecenoic acid) is a trans fatty acid and a positional isomer of oleic acid.[1][2] While its cis-isomer, petroselinic acid, is commonly found in plants of the Apiaceae family, **petroselaiddic acid** is less common but has been identified in ruminant milk fat and human breast milk.[1] Interest in the biological roles of specific trans fatty acid isomers is growing, as they can have distinct metabolic effects compared to their cis counterparts and other trans isomers. In HepG2 cells, for instance, **petroselaiddic acid** has been shown to increase the cellular content of triacylglycerols and cholesterol esters and to upregulate the transcription of genes involved in both fatty acid and cholesterol synthesis.[1]

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform for characterizing the lipid profile of samples containing **petroselaiddic acid** and for elucidating its metabolic impact.[3][4][5] This application note provides detailed protocols for the lipidomics analysis of samples containing **petroselaiddic acid** using liquid chromatography-mass spectrometry (LC-MS), from sample preparation to data analysis.

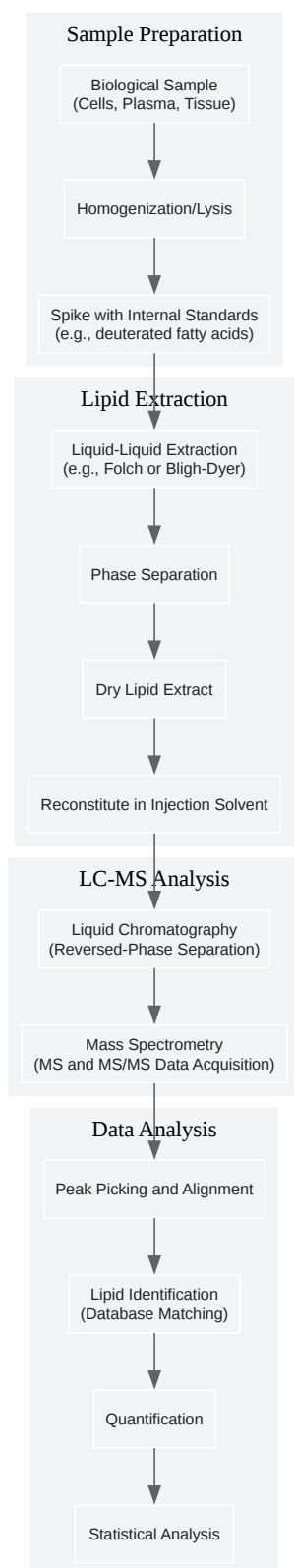
Quantitative Data Summary

The following table represents a hypothetical quantitative lipidomics dataset from an experiment analyzing the effect of **petroselaiddic acid** on a cell line. This table is for illustrative purposes to demonstrate data presentation.

Lipid Class	Analyte	Control Group (Relative Abundance)	Petroselaidic Acid-Treated Group (Relative Abundance)	Fold Change	p-value
Fatty Acyls	Petroselaidic acid (18:1n-12t)	0.05 ± 0.01	15.2 ± 1.8	304.0	< 0.001
Oleic acid (18:1n-9)	12.3 ± 1.5	10.1 ± 1.2	0.82	0.048	
Palmitic acid (16:0)	25.6 ± 2.1	28.9 ± 2.5	1.13	0.035	
Triacylglycerols	TAG (52:2)	100 ± 12	145 ± 15	1.45	< 0.01
TAG (54:3)	85 ± 9	120 ± 11	1.41	< 0.01	
Cholesterol Esters	CE (18:1)	100 ± 10	130 ± 13	1.30	< 0.05

Experimental Workflow

A typical lipidomics workflow for the analysis of **petroselaidic acid**-containing samples is depicted below. This process involves sample preparation, lipid extraction, LC-MS analysis, and subsequent data processing.



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Caption: Lipidomics experimental workflow.

Experimental Protocols

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from cultured cells, plasma, or tissues. [\[6\]](#)

Materials:

- Biological sample (e.g., 1×10^6 cells, 100 μL plasma, or 10 mg tissue)
- Ice-cold methanol
- Dichloromethane
- Phosphate-buffered saline (PBS)
- Internal standard solution (containing deuterated fatty acids, including a trans fatty acid standard if available)
- Vortex mixer
- Centrifuge
- Nitrogen or argon gas stream for drying

Protocol:

- For cell pellets or tissues, add 500 μL of ice-cold methanol and homogenize thoroughly. For plasma, add 500 μL of methanol.
- Add 250 μL of dichloromethane and vortex for 2 minutes.
- Add the internal standard solution.
- Add 200 μL of PBS and 250 μL of dichloromethane. Vortex for 2 minutes.
- Centrifuge at $3000 \times g$ for 5 minutes to separate the aqueous and organic phases.

- Carefully collect the lower organic phase containing the lipids into a new glass tube.
- Repeat the extraction of the aqueous phase with another 500 µL of dichloromethane.
- Combine the organic phases and dry the lipid extract under a gentle stream of nitrogen or argon.
- Store the dried lipid extract at -80°C until LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Analysis

This protocol outlines a general method for the separation and detection of fatty acids, including **petroselaiddic acid**, using reversed-phase LC-MS.

Materials:

- Dried lipid extract
- Injection solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v)
- LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
- C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Protocol:

- Reconstitute the dried lipid extract in 100 µL of injection solvent.
- Set the column temperature to 40°C.
- Set the flow rate to 0.3 mL/min.

- Use the following gradient for chromatographic separation:
 - 0-2 min: 30% B
 - 2-15 min: linear gradient to 100% B
 - 15-20 min: hold at 100% B
 - 20-21 min: return to 30% B
 - 21-25 min: re-equilibrate at 30% B
- Acquire data in negative ionization mode for fatty acid analysis.
- Perform full scan MS from m/z 100-1000.
- Perform data-dependent MS/MS on the top 10 most abundant ions for structural confirmation.

Data Analysis Workflow

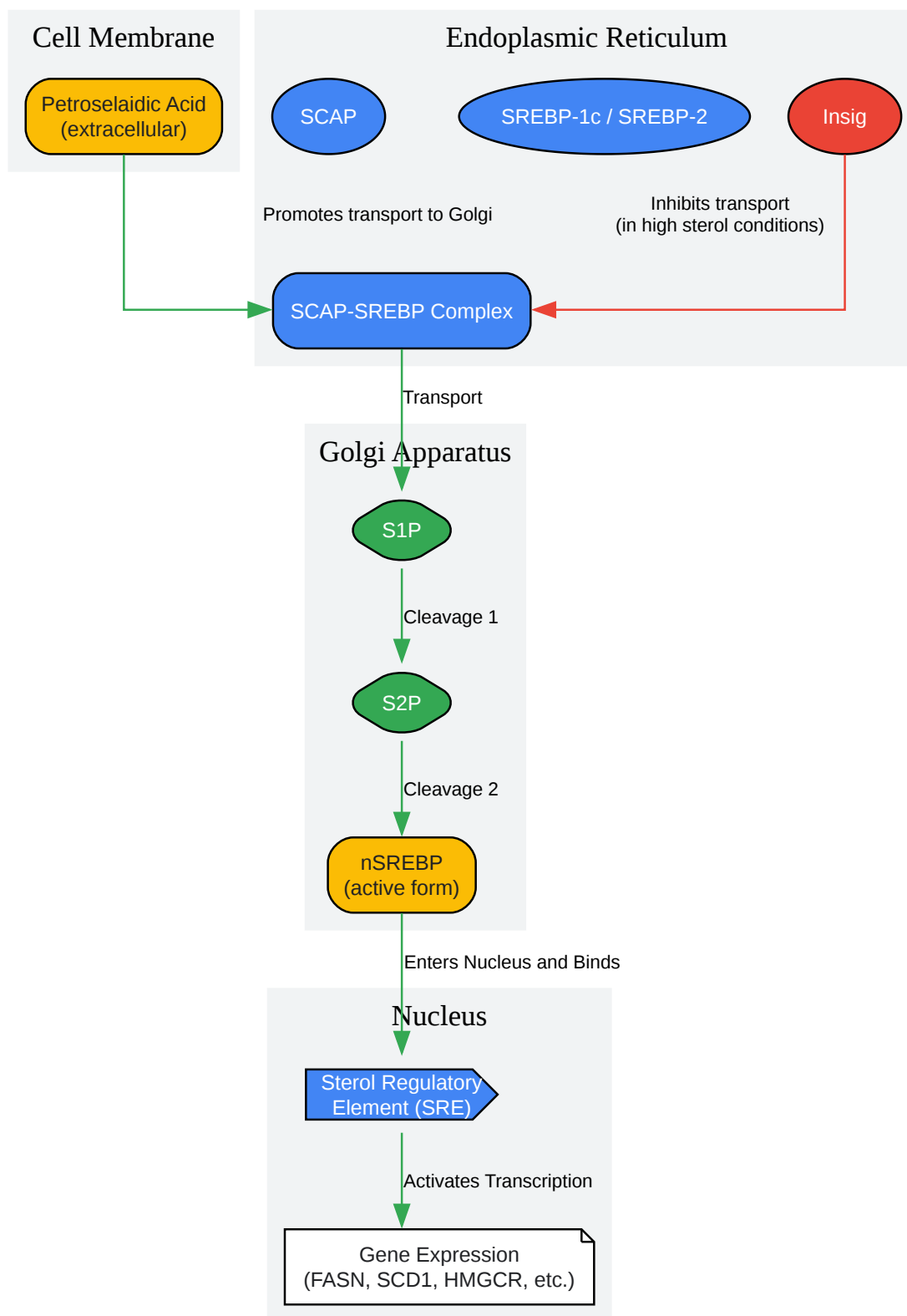
The raw data from the LC-MS analysis should be processed using a suitable software package (e.g., XCMS, MS-DIAL, or vendor-specific software).

- Peak Picking and Alignment: Detect and align chromatographic peaks across all samples.
- Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
- Quantification: Integrate the peak areas for each identified lipid and normalize to the corresponding internal standard.
- Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify significant differences in lipid abundance between experimental groups.

Signaling Pathway Involvement

Petroselaiddic acid has been shown to upregulate the transcription of genes involved in fatty acid and cholesterol synthesis.^[1] This is often mediated by the activation of sterol regulatory

element-binding proteins (SREBPs). The diagram below illustrates a simplified overview of this signaling pathway.



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Caption: SREBP-mediated gene expression.

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